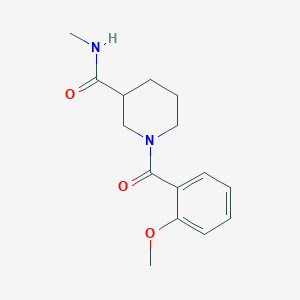![molecular formula C13H16N2O3 B7562502 3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one, also known as EFPP, is a synthetic compound that has been widely used in scientific research. This compound is a piperazinone derivative and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one is not fully understood. However, it has been suggested that this compound binds to the SH3 domain of Grb2 through the formation of hydrogen bonds and hydrophobic interactions. This binding may result in the disruption of the interaction between Grb2 and its binding partners, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. One of the major effects of this compound is the modulation of the Ras/MAPK signaling pathway. This compound has been found to inhibit the activation of this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This compound also has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one. One area of research is the identification of the binding partners of this compound. This information may provide insight into the mechanism of action of this compound and its potential therapeutic applications. Another area of research is the optimization of the synthesis method of this compound to improve its yield and purity. Finally, the development of this compound analogs with improved solubility and potency may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis of this compound begins with the reaction of 2-furan-2-ylacetic acid with ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of ethyl 2-(furan-2-yl)acetate, which is then reacted with 1,2-diaminopropane in the presence of acetic acid. This reaction results in the formation of 3-ethyl-4-(furan-2-yl)-1,2,5,6-tetrahydropyridazine-2,5-dione. Finally, this compound is reacted with acryloyl chloride in the presence of triethylamine to produce this compound.
Aplicaciones Científicas De Investigación
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one has been widely used in scientific research as a tool for studying various biological processes. One of the major applications of this compound is in the study of protein-protein interactions. This compound has been found to bind to the SH3 domain of the protein Grb2, which is involved in various signaling pathways. This binding has been used to study the role of Grb2 in various biological processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-11-13(17)14-7-8-15(11)12(16)6-5-10-4-3-9-18-10/h3-6,9,11H,2,7-8H2,1H3,(H,14,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFIRDJCCMWOX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)NCCN1C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)
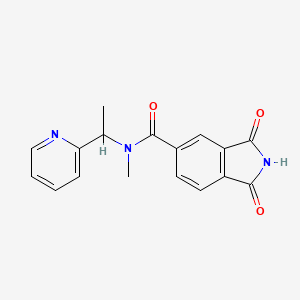
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
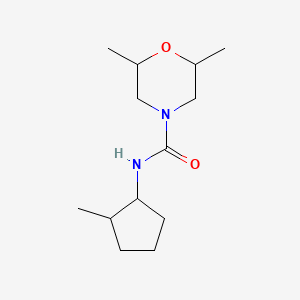
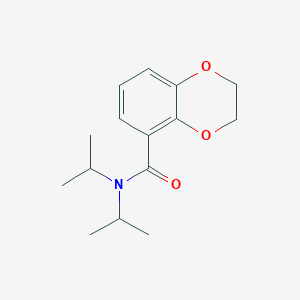

![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
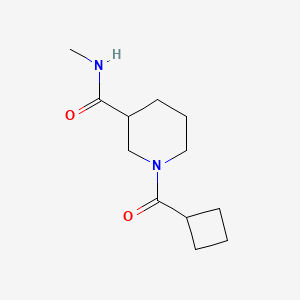
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)

